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Compound of Interest

Compound Name: 3-Amino-1-methylpyrrolidin-2-one

Cat. No.: B570481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 3-Amino-1-methylpyrrolidin-2-one is not

readily available in published literature. The data presented herein is a representative summary

compiled from the analysis of structurally analogous compounds and established spectroscopic

principles. This guide is intended for informational purposes and to provide an expected

spectroscopic profile for this compound.

Introduction
3-Amino-1-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of interest in

medicinal chemistry and organic synthesis. The presence of a primary amine and an N-

methylated lactam functionality suggests its potential as a versatile building block for the

synthesis of novel chemical entities. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, purity assessment, and structural elucidation

in various research and development settings. This technical guide provides a detailed

overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3-Amino-1-methylpyrrolidin-2-one, along with generalized

experimental protocols for data acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-1-
methylpyrrolidin-2-one. These values are estimations based on the analysis of similar
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structures, including 3-aminopyrrolidin-2-one, N-methylpyrrolidinone, and other substituted

pyrrolidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 3.5 - 3.8 Triplet 1H H3

~ 3.2 - 3.4 Multiplet 2H H5

~ 2.8 Singlet 3H N-CH₃

~ 2.3 - 2.5 Multiplet 1H H4a

~ 1.8 - 2.0 Multiplet 1H H4b

~ 1.5 - 2.5 Broad Singlet 2H NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Carbon Assignment

~ 175 C2 (C=O)

~ 50 C3

~ 48 C5

~ 30 N-CH₃

~ 28 C4

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3250 Medium, Broad N-H (Primary Amine)
Symmetric &

Asymmetric Stretch

2950 - 2850 Medium C-H (Aliphatic) Stretch

~ 1680 Strong C=O (Lactam) Stretch

1650 - 1580 Medium N-H (Primary Amine) Bend (Scissoring)

1250 - 1020 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Ion

115.08 [M+H]⁺

137.06 [M+Na]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 3-Amino-1-methylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is

then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrometer is used to acquire the proton NMR spectrum. Key

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
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spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

and sensitivity of the ¹³C nucleus. The spectral width is generally set to 200-220 ppm.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the

ATR crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into contact with the crystal, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an Electrospray Ionization

(ESI) source.[1]

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL. A small

amount of formic acid may be added to promote protonation for positive ion mode analysis.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system.[2] The mass spectrometer is operated in

positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.[2] The data is

collected over a relevant mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 3-Amino-1-methylpyrrolidin-2-one.
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General workflow for compound synthesis and analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

3-Amino-1-methylpyrrolidin-2-one. For definitive characterization, it is essential to acquire

and interpret experimental data on a synthesized and purified sample. The provided protocols

offer a starting point for such an analysis, which is a critical step in any research or

development pipeline involving novel chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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